molecular formula C9H8N2O6 B091250 3-(2,4-dinitrophenyl)propanoic Acid CAS No. 90417-95-1

3-(2,4-dinitrophenyl)propanoic Acid

Cat. No.: B091250
CAS No.: 90417-95-1
M. Wt: 240.17 g/mol
InChI Key: NJGXPGVYYHJEBT-UHFFFAOYSA-N
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Description

3-(2,4-dinitrophenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Micellar Liquid Chromatography : Aliphatic carboxylic acids, including propanoic acid, have been used as modifiers in micellar liquid chromatography for the separation of 2,4-dinitrophenyl derivatives of amino acids, enhancing overall resolution and separation efficiency (Boichenko et al., 2007).

  • Study of Steroidal Ketones : The cleavage of 2,4-dinitrophenylhydrazones, including applications to steroidal ketones, has been a subject of study, highlighting the importance of 2,4-dinitrophenyl derivatives in sterol chemistry (Demaecker & Martin, 1954).

  • Fluorescence Quenching and Toxicity Analysis : The fluorescence quenching properties of various dinitrophenols, including 3-(2,4-dinitrophenyl)propanoic Acid, have been analyzed to understand their mechanism of toxicity. These compounds are noted for their potential hazardous effects, including carcinogenicity (Dumitraş Huţanu & Pintilie, 2013).

  • Optical Resolution of Amino Acids : The optical resolution of N-(2,4-dinitrophenyl)-amino acids has been successfully achieved using specific chromatographic techniques, demonstrating the utility of these compounds in stereochemical analysis (Allenmark & Andersson, 1986).

  • Nonlinear Optical Applications : The growth and properties of large methyl-(2,4-dinitrophenyl)-aminopropanoate crystals have been studied for their application in nonlinear optics, highlighting the potential of these compounds in the development of optical devices (Zhang, Batra, & Lal, 1994).

  • High-Performance Liquid Chromatographic Separation : The use of quinine-derived chiral anion-exchanger stationary phases for the separation of N-protected beta-amino acids, including those derived from this compound, has been demonstrated, showcasing advancements in chromatographic techniques (Péter, 2002).

  • Antigenic Determining Residues in Nucleosides and tRNA : Research on introducing antigenic determining 2,4-dinitrophenyl residues into various nucleosides and tRNA from E. coli has been conducted, offering insights into biochemical modifications and interactions (Seela, Hansske, Watanabe, & Cramer, 1977).

Properties

IUPAC Name

3-(2,4-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c12-9(13)4-2-6-1-3-7(10(14)15)5-8(6)11(16)17/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXPGVYYHJEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372813
Record name 3-(2,4-dinitrophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-95-1
Record name 3-(2,4-dinitrophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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